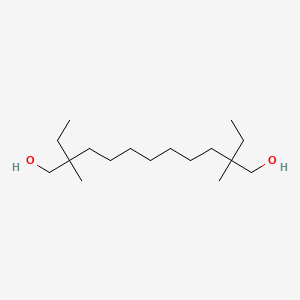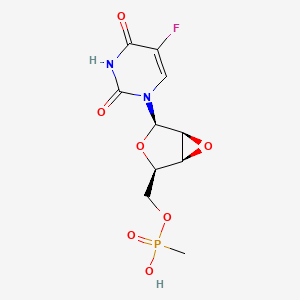
Sodium 4-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SODIUM 4-[(4-AMINO-9,10-DIHYDRO-3-METHYL-9,10-DIOXO-1-ANTHRYL)AMINO]TOLUENE-2-SULFONATE is a synthetic organic compound primarily used as a dye and pigment. It is known for its vibrant blue color and is commonly referred to as Acid Blue 47 or Sandolan Blue E-RL . The compound has a molecular formula of C22H17N2NaO5S and a molecular weight of 444.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SODIUM 4-[(4-AMINO-9,10-DIHYDRO-3-METHYL-9,10-DIOXO-1-ANTHRYL)AMINO]TOLUENE-2-SULFONATE involves the reaction of 4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracene with toluene-2-sulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques to remove any impurities .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its color and chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms with altered electronic properties.
Reduced Forms: Compounds with different color properties.
Substituted Derivatives: Compounds with new functional groups introduced.
Scientific Research Applications
SODIUM 4-[(4-AMINO-9,10-DIHYDRO-3-METHYL-9,10-DIOXO-1-ANTHRYL)AMINO]TOLUENE-2-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and emit light at specific wavelengths, making it useful as a dye and pigment. The molecular structure allows for strong interactions with various substrates, enhancing its staining and coloring properties. In biological applications, the compound can bind to specific cellular components, aiding in visualization and analysis .
Comparison with Similar Compounds
Acid Blue 25: Another blue dye with similar applications but different chemical structure.
Direct Blue 1: Used in textile dyeing with a different molecular composition.
Reactive Blue 19: Known for its reactivity with cellulose fibers in textile applications.
Uniqueness: SODIUM 4-[(4-AMINO-9,10-DIHYDRO-3-METHYL-9,10-DIOXO-1-ANTHRYL)AMINO]TOLUENE-2-SULFONATE is unique due to its specific molecular structure, which provides distinct optical properties and reactivity. Its ability to form strong interactions with various substrates makes it particularly valuable in both scientific research and industrial applications .
Properties
CAS No. |
93904-39-3 |
|---|---|
Molecular Formula |
C22H17N2NaO5S |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
sodium;5-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]-2-methylbenzenesulfonate |
InChI |
InChI=1S/C22H18N2O5S.Na/c1-11-7-8-13(10-17(11)30(27,28)29)24-16-9-12(2)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
CELSKHGNWHNXED-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


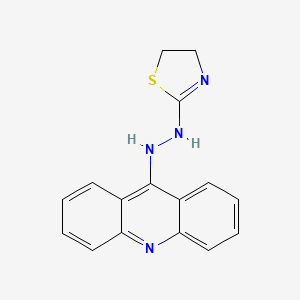

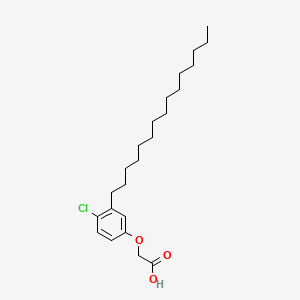


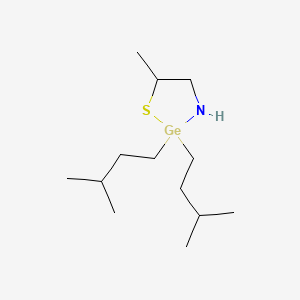
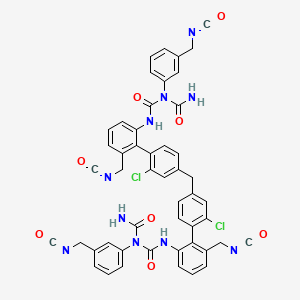
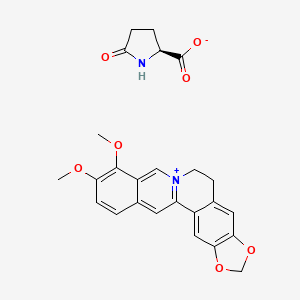


![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
